Pseudoephedroxane-d3
Description
Pseudoephedroxane-d3 is a deuterated analog of Pseudoephedroxane (synonymous with Ephedroxane), a stereochemically defined oxazinanone derivative. The compound’s molecular formula is C${11}$H${10}$D$3$NO$2$, with an average molecular weight of 194.23 g/mol (non-deuterated form: 191.23 g/mol) . Its structure, (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazinan-2-one, features two stereocenters, critical for its biochemical interactions . The deuterium substitution at three hydrogen positions enhances its utility as an analytical reference standard in mass spectrometry, minimizing metabolic degradation via the kinetic isotope effect .
Properties
CAS No. |
1329610-93-6 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
194.248 |
IUPAC Name |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChI Key |
MNYARIILPGRTQL-HJRSCEKWSA-N |
SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Synonyms |
(4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3; |
Origin of Product |
United States |
Preparation Methods
The preparation of Pseudoephedroxane-d3 involves several synthetic routes and reaction conditions. One common method involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . These steps are carried out under mild reaction conditions, making the process efficient and cost-effective.
Chemical Reactions Analysis
Pseudoephedroxane-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pseudoephedroxane-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is used for imaging, diagnosis, and newborn screening.
Mechanism of Action
Pseudoephedroxane-d3 exerts its effects by acting as an agonist of alpha adrenergic receptors and, to a lesser extent, beta adrenergic receptors. This agonism produces vasoconstriction, which is used as a decongestant and as a treatment for priapism .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Amphetamine-Type Alkaloids
Ephedroxane derivatives are structurally related to amphetamine-like alkaloids found in Ephedra species (Table 1). Key distinctions include:
Key Differences :
- Cyclic vs. Linear Backbone: Unlike ephedrine or pseudoephedrine, this compound contains a six-membered oxazinanone ring, reducing its stimulant effects and enhancing metabolic stability .
- Deuterium Substitution : The -d3 modification in this compound increases molecular weight by ~3 Da, enabling precise isotopic differentiation in LC-MS/MS assays .
Deuterated Reference Standards
Deuterated analogs like Ecgonine methylester-D3.HCl (CAS: DEA No. 9180 CII) and EDDP-D3.perchlorate share functional similarities with this compound (Table 2):
Pharmacokinetic and Metabolic Considerations
- Kinetic Isotope Effect: Deuterium in this compound slows CYP450-mediated metabolism, prolonging its half-life compared to non-deuterated Ephedroxane .
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